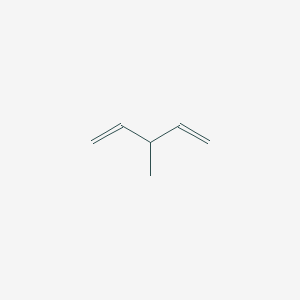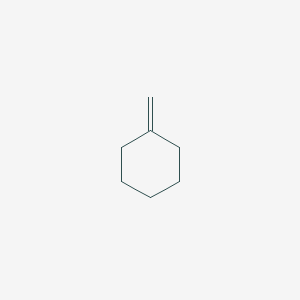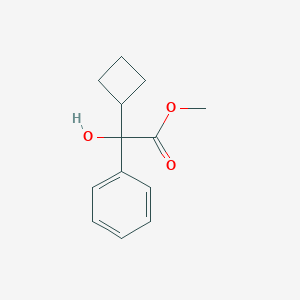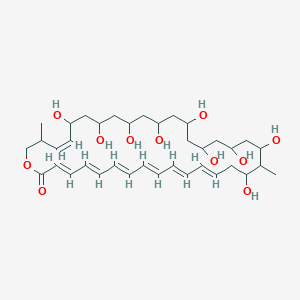
Viridofulvin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viridofulvin is a natural product that is derived from fungi. It is a polyketide compound that has been found to have various biological activities. Viridofulvin has been studied for its potential use in the treatment of cancer, as well as other diseases.
Wirkmechanismus
The mechanism of action of viridofulvin is not fully understood. However, it has been suggested that viridofulvin may inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. Viridofulvin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemische Und Physiologische Effekte
Viridofulvin has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, viridofulvin has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using viridofulvin in lab experiments is that it is a natural product that is derived from fungi. This makes it a potentially safer alternative to synthetic compounds. However, one limitation of using viridofulvin in lab experiments is that it is difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of viridofulvin. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its potential use as an antimicrobial agent. Additionally, more research is needed to fully understand the mechanism of action of viridofulvin.
Synthesemethoden
Viridofulvin can be synthesized through the fermentation of fungi. The most common method of synthesis involves the use of Aspergillus terreus. The fermentation process takes place in a liquid culture medium, and the viridofulvin is extracted from the culture broth.
Wissenschaftliche Forschungsanwendungen
Viridofulvin has been extensively studied for its potential use in the treatment of cancer. It has been found to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, viridofulvin has been shown to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
CAS-Nummer |
1405-00-1 |
|---|---|
Produktname |
Viridofulvin |
Molekularformel |
C37H58O11 |
Molekulargewicht |
678.8 g/mol |
IUPAC-Name |
(3E,5E,7E,9E,11E,13E,33Z)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C37H58O11/c1-26-16-17-28(38)18-29(39)19-30(40)20-31(41)21-32(42)22-33(43)23-34(44)24-36(46)27(2)35(45)14-12-10-8-6-4-3-5-7-9-11-13-15-37(47)48-25-26/h3-13,15-17,26-36,38-46H,14,18-25H2,1-2H3/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,17-16- |
InChI-Schlüssel |
BWKABGFZYLDQRM-UHFFFAOYSA-N |
Isomerische SMILES |
CC/1COC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/CC(C(C(CC(CC(CC(CC(CC(CC(CC(/C=C1)O)O)O)O)O)O)O)O)C)O |
SMILES |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
Kanonische SMILES |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



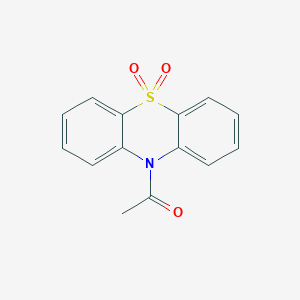
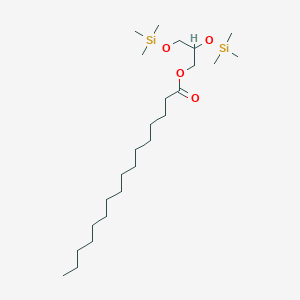

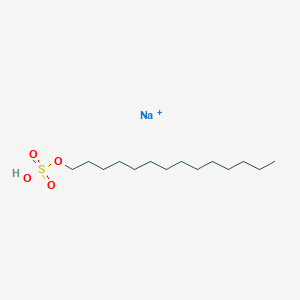
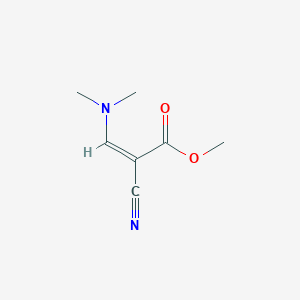
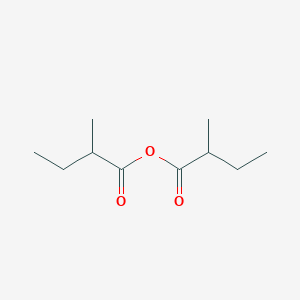
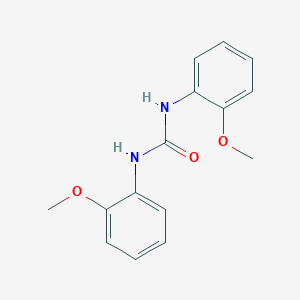
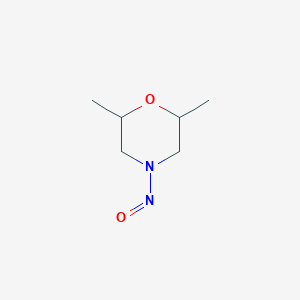
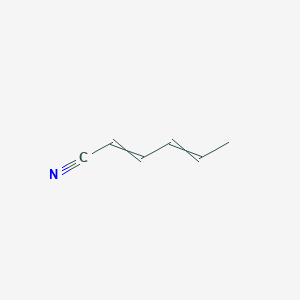
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)
